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Uroxanic acid

Cat. No.: B12085514
M. Wt: 220.14 g/mol
InChI Key: MGRKYEXCRGREIP-UHFFFAOYSA-N
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Description

Historical Discovery and Early Biochemical Characterization

The biochemical pathway involving histidine and urocanic acid has been a subject of study for many decades. Early investigations into amino acid metabolism established urocanic acid as a key intermediate in the breakdown of histidine ontosight.aitaylorandfrancis.comwikipedia.org. Its formation from histidine via histidase was confirmed through studies involving liver extracts semanticscholar.org. Research in the early to mid-20th century began to characterize its chemical properties and its role in biological systems, including its presence in animal sweat and skin wikipedia.org. The understanding of urocanic acid's origin from histidine catabolism laid the groundwork for exploring its broader physiological functions and biochemical significance ontosight.aitaylorandfrancis.comhmdb.ca.

Isomeric Forms: Trans-Uroxanic Acid and Cis-Uroxanic Acid

Uroxanic acid exists in two distinct geometric isomers: trans-uroxanic acid (trans-UCA) and cis-uroxanic acid (cis-UCA) taylorandfrancis.comwikipedia.orgrsc.org. The trans isomer is the predominant and naturally occurring form found in the stratum corneum of the skin, where it is believed to be derived from the catabolism of filaggrin, a histidine-rich protein taylorandfrancis.comwikipedia.orghmdb.ca.

A critical characteristic of trans-UCA is its photochemical behavior. Upon exposure to ultraviolet (UV) radiation, particularly in the UVB range (optimal at 300–310 nm), trans-UCA undergoes photoisomerization to its cis form taylorandfrancis.comwikipedia.orgrsc.org. This transformation is a significant area of research, as the cis isomer exhibits different biological activities compared to the trans form wikipedia.orgsemanticscholar.org.

PropertyTrans-Uroxanic Acid (trans-UCA)Cis-Uroxanic Acid (cis-UCA)
Occurrence Predominant, naturally occurring form in skin taylorandfrancis.comwikipedia.orghmdb.canih.govFormed from trans-UCA by UV irradiation taylorandfrancis.comwikipedia.orgrsc.orgnih.gov
UV Absorption Max ~270 nm rsc.org~270 nm rsc.org
Molar Absorptivity Higher rsc.orgLower rsc.org
Solubility in Water Less soluble semanticscholar.orgMore soluble semanticscholar.org
Biological Activity UV absorber, photoprotectant taylorandfrancis.comwikipedia.org; may have weaker effects in some contexts semanticscholar.orgImmunosuppressive properties, activates regulatory T cells taylorandfrancis.comwikipedia.org; potentially stronger effects in some contexts semanticscholar.org

The differences in their photochemical and biological properties are central to understanding urocanic acid's role in UV exposure responses and immune modulation taylorandfrancis.comwikipedia.orgsemanticscholar.orgrsc.org.

Current Paradigms in this compound Scholarly Inquiry

Current research into urocanic acid spans several key areas, reflecting its multifaceted biological significance:

Photoprotection and Skin Physiology : this compound, particularly the trans isomer, is recognized for its ability to absorb UVB radiation, acting as an endogenous photoprotectant that may shield cellular components from UV-induced DNA damage taylorandfrancis.comwikipedia.org. Its presence in the stratum corneum and its role in maintaining skin pH are also areas of investigation, with implications for skin barrier function and conditions like atopic dermatitis taylorandfrancis.com.

Immunomodulation : The photoisomerization of trans-UCA to cis-UCA upon UV exposure is linked to significant immunomodulatory effects. Cis-UCA has been shown to suppress certain immune responses, including contact hypersensitivity and delayed hypersensitivity, and can affect immune cell populations such as Langerhans cells and regulatory T cells taylorandfrancis.comwikipedia.org. This has led to research into its role in photoimmunosuppression and its potential implications for skin cancer development and allergic reactions wikipedia.orgrsc.org.

Metabolic and Therapeutic Applications : As an intermediate in histidine metabolism, understanding urocanic acid's pathways is crucial for comprehending metabolic disorders related to histidine taylorandfrancis.comwikipedia.org. Furthermore, its potential as a therapeutic agent or as a component in dermatological and cosmetic products is being explored, leveraging its UV-absorbing and immunomodulatory properties ontosight.aitaylorandfrancis.com. Research also investigates its role as an attractant for certain parasites, such as Strongyloides stercoralis, due to its concentration on the plantar surfaces of the feet wikipedia.org.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8N4O6 B12085514 Uroxanic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H8N4O6

Molecular Weight

220.14 g/mol

IUPAC Name

2,2-bis(carbamoylamino)propanedioic acid

InChI

InChI=1S/C5H8N4O6/c6-3(14)8-5(1(10)11,2(12)13)9-4(7)15/h(H,10,11)(H,12,13)(H3,6,8,14)(H3,7,9,15)

InChI Key

MGRKYEXCRGREIP-UHFFFAOYSA-N

Canonical SMILES

C(=O)(C(C(=O)O)(NC(=O)N)NC(=O)N)O

Origin of Product

United States

Uroxanic Acid in Core Metabolic Pathways

L-Histidine Catabolism and Uroxanic Acid Biosynthesis

The journey of this compound begins with the essential amino acid L-histidine. The catabolism of L-histidine is a fundamental metabolic process that channels this amino acid into the central carbon metabolism. The initial and rate-limiting step in this pathway is the formation of this compound.

Enzymatic Deamination by Histidine Ammonialyase

The biosynthesis of this compound from L-histidine is catalyzed by the enzyme histidine ammonia-lyase (HAL), also known as histidase. wikipedia.orgwikipedia.org This enzyme facilitates a non-oxidative deamination reaction, where the alpha-amino group of L-histidine is eliminated as ammonia (B1221849), resulting in the formation of trans-uroxanic acid. wikipedia.org The reaction is highly specific for L-histidine.

The catalytic mechanism of HAL is notable for its use of a unique electrophilic cofactor, 3,5-dihydro-5-methylidene-4H-imidazol-4-one (MIO), which is formed autocatalytically from a conserved Ala-Ser-Gly motif within the enzyme's polypeptide chain. ebi.ac.ukresearchgate.net This MIO cofactor is crucial for the deamination process. utah.edu The proposed mechanism involves the nucleophilic attack of the histidine substrate on the MIO cofactor, followed by the abstraction of a proton and the subsequent elimination of ammonia to form the double bond characteristic of this compound. ebi.ac.uk

Histidine Metabolism in Diverse Biological Systems

The catabolic pathway of histidine to this compound and beyond is highly conserved across a diverse range of biological systems, including bacteria, archaea, lower eukaryotes, and plants. wikipedia.orgnih.govnih.gov In many microorganisms, this pathway, often referred to as the histidine utilization (Hut) pathway, allows them to utilize L-histidine as a sole source of carbon, nitrogen, and energy. researchgate.netresearchgate.net The enzymes of the Hut pathway, including histidine ammonia-lyase, have been extensively studied in bacteria such as Pseudomonas, Bacillus, and Serratia. researchgate.net

In mammals, histidine catabolism primarily occurs in the liver and the skin. nih.govresearchgate.net The fundamental steps of the pathway, starting with the conversion of histidine to this compound, are consistent with those observed in microorganisms. researchgate.net This conservation underscores the fundamental importance of this metabolic route in amino acid homeostasis.

This compound Degradation and Subsequent Metabolic Intermediates

Once formed, this compound is not an end product but rather a transient intermediate that is further metabolized. The degradation of this compound ensures that the carbon and nitrogen from the original histidine molecule can be fully integrated into central metabolic pathways.

Urocanase-Mediated Conversion to 4-Imidazolone-5-Propionic Acid

The next step in the catabolic cascade is the hydration of this compound, a reaction catalyzed by the enzyme urocanase (also known as urocanate hydratase). wikipedia.orgnih.gov This enzyme adds a water molecule across the double bond of trans-uroxanic acid to form 4-imidazolone-5-propionic acid (also referred to as imidazolonepropionate). mimedb.orghmdb.ca

Urocanase is a homodimeric enzyme that utilizes a tightly bound NAD+ as a cofactor, not for redox chemistry, but as an electrophile to facilitate the hydration reaction. nih.govqmul.ac.ukyoutube.com The substrate, urocanate, is sequestered in a cavity within the enzyme where the nicotinamide (B372718) ring of NAD+ and a water molecule are strategically positioned for the catalysis to occur. nih.gov

Terminal Product Formation: Glutamic Acid Pathway

Following its formation, 4-imidazolone-5-propionic acid is hydrolyzed by the enzyme imidazolonepropionase to yield N-formiminoglutamate (FIGLU). wikipedia.orgmimedb.org The final step in this pathway involves the transfer of the formimino group from FIGLU to tetrahydrofolate, a reaction catalyzed by glutamate (B1630785) formiminotransferase. This reaction produces L-glutamic acid and N5-formiminotetrahydrofolate. wikipedia.orgnews-medical.net

Glutamic acid can then enter the citric acid cycle after being converted to α-ketoglutarate, thus serving as a source of energy. news-medical.net This completes the conversion of the carbon skeleton of histidine into a key intermediate of central metabolism.

Context-Dependent Metabolic Fates: Epidermal versus Hepatic Metabolism

While the core pathway of histidine degradation is conserved, the metabolic fate of this compound exhibits significant differences between the liver and the skin. nih.govresearchgate.net

In the liver , the entire catabolic pathway is active, leading to the complete degradation of histidine to glutamic acid. wikipedia.orgnih.gov The liver expresses all the necessary enzymes, including histidine ammonia-lyase, urocanase, and the subsequent enzymes of the pathway. nih.govnih.gov This allows for the efficient processing of dietary histidine and its contribution to the body's amino acid and energy pool.

In contrast, the epidermis presents a different metabolic scenario. While histidine ammonia-lyase is highly expressed in the stratum corneum, leading to the production of this compound from the breakdown of histidine-rich proteins like filaggrin, the subsequent enzyme, urocanase, is largely absent. researchgate.netnih.govnih.gov This leads to an accumulation of this compound in the skin, where it is a major component of the natural moisturizing factor and plays a role in maintaining the skin's acidic pH. nih.govnih.govhmdb.ca

Below is an interactive data table summarizing the key enzymes and their functions in the this compound metabolic pathway.

EnzymeSubstrateProductCofactor/Key FeaturePrimary Location(s)
Histidine Ammonialyase (HAL) L-Histidinetrans-Uroxanic Acid + AmmoniaMIO (3,5-dihydro-5-methylidene-4H-imidazol-4-one)Liver, Skin
Urocanase trans-Uroxanic Acid4-Imidazolone-5-propionic AcidNAD+ (as an electrophile)Liver
Imidazolonepropionase 4-Imidazolone-5-propionic AcidN-Formiminoglutamate (FIGLU)-Liver
Glutamate Formiminotransferase N-Formiminoglutamate (FIGLU) + TetrahydrofolateL-Glutamic Acid + N5-FormiminotetrahydrofolateTetrahydrofolateLiver

This tissue-specific difference in enzymatic activity highlights the multifunctional nature of this compound, serving as a metabolic intermediate in the liver while performing distinct physiological roles in the skin.

Inborn Errors of this compound Metabolism: Urocanic Aciduria as a Model System for Biochemical Pathway Analysis

Inborn errors of metabolism offer a unique window into the function and regulation of biochemical pathways. Urocanic aciduria, a rare autosomal recessive disorder, serves as a compelling model system for analyzing the histidine catabolism pathway, of which this compound is an intermediate. wikipedia.orgmhmedical.com This condition is caused by a deficiency in the enzyme urocanase, encoded by the UROC1 gene, which catalyzes the conversion of urocanic acid to 4-imidazolone-5-propionic acid. nih.govgenome.jp The study of this enzymatic block provides detailed insights into the metabolic consequences of pathway disruption.

The genetic basis of urocanic aciduria lies in mutations within the UROC1 gene, located on chromosome 3q21. nih.gov As an autosomal recessive disorder, an individual must inherit two copies of the defective gene, one from each parent, to manifest the condition. wikipedia.org Research has identified specific mutations, such as p.L70P and p.R450C, in the coding region of the UROC1 gene in individuals with the disorder. nih.gov In silico predictions and protein expression studies suggest that such mutations can disrupt the enzyme's structure and function, rendering it unable to properly bind its substrate, urocanic acid, thereby halting the metabolic pathway. nih.govresearchgate.net

The primary biochemical hallmark of urocanic aciduria is a significant elevation of urocanic acid in the urine. wikipedia.org Unlike histidinemia, another disorder in the same pathway caused by histidase deficiency, urocanic aciduria typically presents with normal to only slightly elevated levels of histidine in the liver and blood. wikipedia.orgmhmedical.com This makes urinary analysis the key diagnostic indicator.

Advanced analytical techniques, particularly untargeted metabolomics, have refined the understanding of this condition, revealing it to be an isolated defect in the histidine pathway. nih.gov Studies on affected individuals have demonstrated markedly elevated plasma and urine levels of both trans-urocanic acid (the direct substrate of urocanase) and its isomer, cis-urocanic acid. nih.govresearchgate.net Furthermore, research has identified other novel metabolites, such as urocanylglycine, which has been described as a major hallmark in the urine of patients. researchgate.net The accumulation of these specific metabolites provides a clear biochemical signature of the urocanase deficiency.

Historically, urocanic aciduria was associated with clinical symptoms like intellectual disability and intermittent ataxia. genome.jpnih.govcsic.es However, recent research has identified phenotypically normal individuals with confirmed urocanase deficiency, suggesting that urocanic aciduria may be a benign biochemical phenotype in many cases. nih.gov This evolution in understanding highlights the importance of comprehensive biochemical analysis. It suggests that in earlier cases, the observed neurological symptoms may have been coincidental or related to other underlying causes rather than a direct consequence of urocanic acid accumulation. nih.gov The disruption of the histidine pathway does impact the synthesis of certain folate metabolites, which could theoretically contribute to neurological issues, but a definitive causative link has not been established. csic.es

By examining the specific metabolites that accumulate (e.g., trans-urocanic acid, cis-urocanic acid, urocanylglycine) and those that are deficient downstream, researchers can map the precise metabolic impact of the enzymatic block. nih.govresearchgate.netresearchgate.net This makes urocanic aciduria an exemplary model for studying gene-enzyme-metabolite relationships and the broader systemic effects of a single-gene defect on a metabolic network.

Interactive Data Tables

Table 1: Key Biochemical Markers in Urocanic Aciduria

AnalyteSample TypeFinding in Urocanic AciduriaSignificance
trans-Urocanic AcidUrine, PlasmaMarkedly Elevated wikipedia.orgnih.govresearchgate.netDirect substrate of the deficient enzyme, urocanase.
cis-Urocanic AcidUrine, PlasmaMarkedly Elevated nih.govresearchgate.netIsomer of urocanic acid that also accumulates.
UrocanylglycineUrineSignificantly Elevated researchgate.netA novel conjugate metabolite identified as a key hallmark. researchgate.net
HistidineBlood, LiverNormal to Slightly Elevated wikipedia.orgDifferentiates from histidinemia, where histidine is highly elevated. mhmedical.com
4-Imidazolone-5-propionic acidN/ADeficientThe direct product of the urocanase-catalyzed reaction. nih.gov

Table 2: Genetic and Enzymatic Profile of Urocanic Aciduria

FeatureDescription
Condition Urocanic Aciduria wikipedia.org
Affected Gene UROC1 nih.govgenome.jp
Inheritance Pattern Autosomal Recessive wikipedia.orgmhmedical.com
Deficient Enzyme Urocanase (Urocanate Hydratase) nih.gov
Metabolic Pathway L-Histidine Catabolism nih.govwikipedia.org
Enzymatic Reaction Urocanic Acid → 4-Imidazolone-5-propionic acid wikipedia.org

Photobiochemical Transformations of Uroxanic Acid

Ultraviolet Radiation-Induced Photoisomerization of Trans-Uroxanic Acid

Trans-urocanic acid is a potent absorber of UV radiation, with its absorption spectrum extending into the UVB range (280-315 nm) and exhibiting absorption maxima around 270 nm nih.govru.nlrsc.org. When exposed to UV light, trans-UCA undergoes a fundamental photochemical reaction: isomerization to its cis isomer nih.govru.nlrsc.orgnih.govnih.gov. This photoisomerization is not confined to a narrow spectral band but occurs across a broad range of UV wavelengths, including UVA, with significant formation of cis-UCA observed from 295 nm up to at least 363 nm nih.govcapes.gov.br. Specific studies have identified high efficiency for cis-UCA generation in the 305-341 nm range in vivo and at 305 nm and 326 nm in vitro nih.gov.

The isomerization process leads to the establishment of a photostationary state, a dynamic equilibrium between the trans and cis isomers, the ratio of which is dependent on the excitation wavelength researchgate.net. For instance, irradiation at 313 nm results in a photostationary state where approximately 34% of the urocanic acid exists as the trans isomer researchgate.net. The efficiency of this isomerization is quantified by quantum yields; the trans-to-cis quantum yield (ε(E→Z)) has been reported as high as 0.52 at 313 nm researchgate.net and approximately 50% at 4 eV (equivalent to about 326 nm) in aqueous solutions barbatti.org. The formation of cis-UCA is critically linked to mediating certain biological responses to UV exposure, notably immunosuppression rsc.orgnih.govnih.govnih.govpsu.edu.

Mechanisms of Photochemical Isomerization

The photochemical isomerization of urocanic acid is a complex process characterized by a significant wavelength dependence, a phenomenon that has been extensively investigated barbatti.orgphotobiology.comrsc.org. Theoretical studies, employing methods such as ab initio calculations and quantum chemical modeling, have been instrumental in elucidating the underlying mechanisms barbatti.orgphotobiology.comrsc.orgnih.gov. These investigations suggest that the excitation wavelength plays a pivotal role in determining the photochemical pathways. Specifically, high-energy photons may excite non-planar molecular structures, potentially leading to the involvement of both singlet and triplet relaxation pathways. Conversely, excitation with longer wavelengths, particularly of planar molecular structures, appears to favor isomerization occurring via the singlet pathway photobiology.com.

The presence of different tautomeric and rotameric forms of urocanic acid, each possessing distinct energetic orderings of their nπ* and ππ* electronic states, can also contribute to the observed wavelength-dependent quantum yield of photoisomerization nih.gov. Mechanistic models propose that the isomerization process is driven by radiationless deactivation from excited electronic states, frequently proceeding through critical points known as conical intersections ru.nlbarbatti.orgnih.gov. While photoisomerization occurs in both gas-phase and solution environments, the wavelength dependence of the quantum yield is notably more pronounced in solution. This suggests that interactions with the surrounding solvent, particularly water, play a significant role in modulating the molecule's photochemical behavior barbatti.orgrsc.org.

Excited State Dynamics and Relaxation Pathways

Upon absorbing UV radiation, urocanic acid is promoted to an excited electronic state, from which it rapidly deactivates ru.nlbarbatti.orgnih.gov. The excited-state lifetimes of urocanic acid are remarkably short, typically on the picosecond or even sub-picosecond timescale ru.nlbarbatti.org. The predominant relaxation pathway from these excited states involves efficient radiationless decay, primarily channeled through the trans-cis photoisomerization coordinate ru.nlnih.gov. This rapid decay is facilitated by the presence of conical intersections, which are points of degeneracy between electronic states, located between the excited singlet (S1) and ground (S0) electronic states, as well as between singlet and triplet states (ππ/nπ) barbatti.orgnih.gov.

Data Tables:

Table 1: Photoisomerization Characteristics of Urocanic Acid

ParameterValueWavelength / ConditionsReference
Trans-to-cis Quantum Yield (ε(E→Z))0.52313 nm researchgate.net
Cis-to-trans Quantum Yield (ε(Z→E))0.47313 nm researchgate.net
Photostationary State (E isomer)~34%313 nm researchgate.net
E→Z Isomerization Yield~50%4 eV (~326 nm) in water barbatti.org
Wavelength Range for Isomerization295-405 nmIn vitro/in vivo nih.govcapes.gov.br
High Efficiency Isomerization305-341 nm (in vivo); 305, 326 nm (in vitro)UV irradiation nih.gov

Table 2: Spectroscopic Properties of Urocanic Acid

PropertyValueConditionsReference
Absorption Maxima~270 nmAqueous solution rsc.org
Fluorescence Quantum Yield< 10-4Aqueous solution rsc.org
Photoionization Quantum Yield (e-aq)0.02266 nm, pH 7 rsc.org

Compound List:

Urocanic Acid (UA)

Trans-Urocanic Acid (trans-UCA, E-UCA)

Cis-Urocanic Acid (cis-UCA, Z-UCA)

Molecular and Cellular Functions of Uroxanic Acid Isomers

Immunomodulatory Roles of Cis-Uroxanic Acid

The conversion of trans-uroxanic acid to its cis isomer is a key mechanism of photoimmunosuppression, the process by which UV radiation suppresses immune responses in the skin. Cis-uroxanic acid is recognized as a significant immunomodulatory molecule, influencing the activity of various immune cells to dampen inflammatory and cell-mediated immune reactions.

Suppression of T-Cell-Mediated Immune Responses

The immunosuppressive effects of cis-uroxanic acid extend to the direct suppression of T-cell-mediated immune responses, such as contact hypersensitivity. A key mechanism in this process is the induction of tumor necrosis factor-alpha (TNF-α) release within the epidermis following the formation of cis-uroxanic acid nih.gov. TNF-α, in this context, acts to transiently trap epidermal Langerhans cells, preventing them from migrating to the draining lymph nodes to present antigens to T cells nih.gov. This disruption of antigen presentation is a critical step in preventing the activation of antigen-specific T cells and the initiation of a cell-mediated immune response nih.gov. In vivo and in vitro studies in mice have demonstrated that cis-uroxanic acid can induce the suppression of T-cell-mediated responses directed at contact sensitizers and viral antigens.

Furthermore, cis-uroxanic acid has been observed to down-regulate the histamine-mediated activation of adenylate cyclase in the epidermis nih.gov. This action leads to a decrease in intracellular cyclic AMP (cAMP) levels. Since cAMP is an important second messenger in T-cell activation, its reduction may contribute to the suppression of T-cell function.

Mechanism of T-Cell Suppression by Cis-Uroxanic Acid Key Cellular/Molecular Players Outcome
Induction of TNF-α ReleaseCis-Uroxanic Acid, Epidermal Cells, TNF-α, Langerhans CellsImpaired Langerhans cell migration and antigen presentation, leading to reduced T-cell activation.
Down-regulation of Adenylate CyclaseCis-Uroxanic Acid, Histamine, Adenylate Cyclase, Cyclic AMP (cAMP)Decreased intracellular cAMP levels, potentially inhibiting T-cell signaling and activation.

Modulation of Langerhans Cell Activity

Langerhans cells, the antigen-presenting cells of the epidermis, are a key target of cis-uroxanic acid's immunomodulatory effects. As mentioned previously, cis-uroxanic acid can indirectly modulate Langerhans cell function by inducing the release of TNF-α, which alters their morphology and traps them within the epidermis nih.gov. This prevents them from effectively initiating T-cell responses. However, some research suggests that cis-uroxanic acid does not have a direct effect on the allostimulatory function of human Langerhans cells in vitro nih.gov. This indicates that the modulation of Langerhans cell activity by cis-uroxanic acid in vivo is likely a more complex process, potentially mediated by other local factors like TNF-α, rather than a direct interaction with the Langerhans cells themselves.

Uroxanic Acid in Epidermal Physiology and Barrier Function

Beyond its role in immunomodulation, this compound is also a significant contributor to the physiological environment of the epidermis, particularly in maintaining the acidic nature of the stratum corneum, which is essential for a healthy skin barrier.

Contributions to Stratum Corneum Acidification

The acidic pH of the stratum corneum, often referred to as the "acid mantle," is crucial for several key functions, including the activity of enzymes involved in lipid metabolism and the integrity and cohesion of the corneocytes nih.govkarger.com. The generation of trans-uroxanic acid from the deamination of histidine, a process catalyzed by the enzyme histidase, is one of the endogenous mechanisms that contributes to the acidification of the stratum corneum nih.govkarger.com. Histidine itself is released from the breakdown of the protein filaggrin in the upper layers of the epidermis.

The acidic nature of urocanic acid helps to lower the pH of the skin surface. This acidic environment is vital for the optimal functioning of enzymes such as β-glucocerebrosidase and acid sphingomyelinase, which are responsible for producing ceramides, the main lipid components of the permeability barrier nih.gov. An increase in the pH of the stratum corneum can impair the activity of these enzymes, leading to a defective skin barrier nih.gov. While the filaggrin-histidine-uroxanic acid pathway is a recognized contributor to the acid mantle, some studies on histidase-deficient mice suggest that it may not be the sole or essential determinant of stratum corneum acidity, indicating that other mechanisms also play a significant role nih.gov.

Factor Contribution to Stratum Corneum Environment
trans-Uroxanic AcidContributes to the acidic pH (acid mantle) of the stratum corneum.
Acidic Stratum CorneumOptimizes the activity of lipid-processing enzymes (e.g., β-glucocerebrosidase, acid sphingomyelinase) for ceramide production and permeability barrier function. Also inhibits the activity of serine proteases, maintaining stratum corneum integrity.

Interplay with Filaggrin Catabolism

This compound is intricately linked to the catabolism of filaggrin, a crucial protein for the formation and function of the epidermis. Filaggrin is synthesized as a large precursor protein, profilaggrin, which undergoes proteolysis to release individual filaggrin monomers. These monomers play a structural role by aggregating keratin filaments, contributing to the mechanical strength of the stratum corneum. ewha.ac.kr

Further degradation of filaggrin monomers yields a mixture of amino acids and their derivatives, which are key components of the skin's natural moisturizing factors (NMF). One of the primary amino acids released is histidine. nih.gov Histidase, an enzyme present in the stratum corneum, then converts histidine into urocanic acid. nih.gov This production of urocanic acid from filaggrin breakdown contributes significantly to the acidic pH of the skin surface, often referred to as the "acid mantle". nih.govmdpi.com This acidic environment is vital for maintaining the skin's barrier function, regulating the activity of enzymes involved in lipid synthesis and desquamation, and inhibiting the growth of pathogenic microorganisms. nih.gov

Mutations in the filaggrin gene (FLG) can lead to a deficiency in filaggrin and its breakdown products, including urocanic acid. This deficiency is a major genetic risk factor for atopic dermatitis and other skin conditions characterized by impaired barrier function. mdpi.comsemanticscholar.org The reduced levels of urocanic acid and other NMF components result in a higher skin pH and decreased water-holding capacity, leading to dry, compromised skin that is more susceptible to environmental insults and microbial colonization. mdpi.com

The process of filaggrin catabolism and its relationship to urocanic acid production is summarized in the table below.

StepProcessKey Molecules InvolvedOutcome
1Profilaggrin ProteolysisProfilaggrin, ProteasesRelease of Filaggrin Monomers
2Filaggrin Monomer AggregationFilaggrin, Keratin FilamentsStructural integrity of corneocytes
3Filaggrin DegradationFilaggrin, Caspase-14, Calpain 1, Bleomycin HydrolaseRelease of amino acids (e.g., Histidine)
4Histidine ConversionHistidine, HistidaseFormation of Urocanic Acid
5Contribution to Skin PropertiesUrocanic Acid, Pyrrolidine Carboxylic AcidAcidification of stratum corneum, Water retention

This compound as a Regulator of Intracellular Processes

Proton Transport and Intracellular pH Modulation by Cis-Uroxanic Acid

Cis-uroxanic acid has been identified as a molecule capable of modulating the intracellular pH of cells. It functions as a proton transporter, shuttling protons from a mildly acidic extracellular environment into the cell's cytosol. nih.gov This influx of protons leads to a decrease in the intracellular pH, a phenomenon known as intracellular acidification. nih.govnih.gov The ability of cis-uroxanic acid to induce this effect is dependent on the extracellular pH; it is effective at a weakly acidic pH (e.g., 6.5) but not at a neutral pH (e.g., 7.4). nih.gov

Studies have demonstrated that treatment of cells with cis-uroxanic acid can lead to a concentration-dependent decrease in intracellular pH. For instance, in human melanoma cells, cis-uroxanic acid at concentrations ranging from 0.3 to 30 mM resulted in a reduction of intracellular pH by up to 0.5 units when the extracellular pH was 6.5. nih.gov This "protodynamic action" of cis-uroxanic acid represents a significant mechanism by which it can influence cellular functions, as intracellular pH is a critical regulator of many physiological processes. nih.gov

Experimental ConditionCell TypeExtracellular pHcis-Uroxanic Acid ConcentrationChange in Intracellular pH
In vitro5637 Bladder Carcinoma Cells6.5Not specifiedDecrease
In vitroA2058 Melanoma Cells6.50.3-30 mMDecrease up to 0.5 units
In vitroCervical Carcinoma Cells6.5Not specifiedDecrease
In vitroFibrosarcoma Cells6.5Not specifiedDecrease

Impact on Cell Signaling Pathways (e.g., ERK and JNK)

Cis-uroxanic acid has been shown to modulate key intracellular signaling pathways, including the extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK) pathways. nih.gov Research indicates that cis-uroxanic acid can promote the activity of both ERK and JNK signaling. nih.gov This effect is not direct but is achieved through the inhibition of serine/threonine and tyrosine phosphatases, which are enzymes that normally deactivate these signaling pathways by removing phosphate groups. nih.gov

In human bladder carcinoma cells, treatment with cis-uroxanic acid led to an increase in the phosphorylation of ERK and JNK, indicative of their activation. nih.gov The JNK pathway, in particular, is known to be involved in cellular responses to stress, and its activation can lead to apoptosis. nih.gov In the context of UV-B exposure in human corneal epithelial cells, cis-uroxanic acid was found to inhibit the phosphorylation of JNK and its downstream target c-Jun. nih.gov This suggests that the effect of cis-uroxanic acid on these signaling pathways can be context-dependent.

Furthermore, in human keratinocytes, cis-uroxanic acid has been observed to cause a transient phosphorylation of the epidermal growth factor receptor (EGFR) and the downstream MAPKs, ERK and p38. researchgate.net

Cell TypeSignaling PathwayEffect of cis-Uroxanic AcidDownstream Effects
5637 Bladder Carcinoma CellsERK, JNKPromotes activity via phosphatase inhibition-
Human Corneal Epithelial CellsJNKInhibits phosphorylation in response to UV-BReduced phosphorylation of c-Jun
Human KeratinocytesEGFR, ERK, p38Transient phosphorylationIncreased PGE2 synthesis, Apoptosis

Effects on Cellular Proliferation and Viability

The modulation of intracellular pH and signaling pathways by cis-uroxanic acid has profound effects on cellular proliferation and viability. Multiple studies have demonstrated that cis-uroxanic acid can inhibit the proliferation and survival of various cell types, particularly cancer cells. nih.govnih.gov

Treatment with cis-uroxanic acid can induce both apoptotic and necrotic cell death. nih.gov In human bladder carcinoma cells, a 2-hour pulse treatment with 2% cis-uroxanic acid was sufficient to significantly increase apoptosis. nih.gov Similarly, in human melanoma cells, 30 mM cis-uroxanic acid induced signs of apoptosis, including annexin-V binding and caspase-3 activation. nih.gov

Cell TypeEffect of cis-Uroxanic AcidMechanism
5637 Bladder Carcinoma CellsInhibition of proliferation and survival, induction of apoptosis and necrosisIntracellular acidification, impaired metabolic activity, cell cycle arrest
A2058 Melanoma CellsInhibition of proliferation, induction of apoptosisIntracellular acidification, caspase-3 activation
Human Melanoma Xenografts (in vivo)Suppression of tumor growthIncreased necrosis and apoptosis, decreased proliferation
Human KeratinocytesInduction of apoptotic cell deathIntracellular ROS generation, EGFR signaling modulation
Human Retinal Pigment Epithelial Cells (UVB-exposed)Improved cell viabilitySuppression of inflammasome activation

This compound in Host-Microbe Interactions

Role in Bacterial Host Recognition and Pathogenesis

Urocanic acid, present in tissues such as the skin, is emerging as a significant signaling molecule in the interaction between bacteria and their eukaryotic hosts. nih.govnih.gov It is proposed to act as a host-specific cue that allows pathogenic bacteria to recognize a suitable environment and subsequently modulate their gene expression to facilitate colonization and infection. nih.govnih.gov

The mechanism of this recognition involves the bacterial regulatory protein HutC. nih.govnih.gov In many Gram-negative bacteria, HutC functions as a transcriptional repressor of the hut genes, which are responsible for the utilization of histidine and urocanate as carbon and nitrogen sources. nih.govresearchgate.net Urocanic acid can bind to HutC, disrupting its interaction with DNA and thereby de-repressing the hut genes. dntb.gov.ua

However, the role of the urocanate-HutC interaction extends beyond simple nutrient utilization. Evidence from studies on opportunistic pathogens like Pseudomonas aeruginosa and the zoonotic pathogen Brucella abortus indicates that this interaction plays a global regulatory role. nih.govresearchgate.net It influences cellular metabolism, cell motility, and the expression of virulence factors, all of which are critical for successful pathogenesis. nih.govnih.gov For example, HutC has been implicated in regulating the synthesis of type IV pili, which are important for swarming and twitching motility in P. aeruginosa. nih.gov

This suggests that urocanic acid serves a dual purpose for pathogenic bacteria: it is a valuable nutrient source and a signaling molecule that triggers the expression of traits necessary for infection. nih.gov

BacteriumRegulatory ProteinUrocanic Acid EffectConsequence for Pathogenesis
Pseudomonas aeruginosaHutCDisrupts HutC-DNA interactionGlobal control of cellular metabolism, cell motility (e.g., type IV pili synthesis), and virulence factor expression
Brucella abortusHutCDisrupts HutC-DNA interactionGlobal control of cellular metabolism, cell motility, and virulence factor expression

Microbial Metabolism of this compound

The metabolism of urocanic acid isomers is not limited to eukaryotes; various microorganisms, particularly bacteria residing on the skin, possess the enzymatic machinery to utilize these compounds. The microbial degradation of urocanic acid is primarily linked to the histidine utilization (Hut) pathway, a conserved metabolic route for the catabolism of L-histidine. In this pathway, L-histidine is first converted to trans-uroxanic acid.

Certain bacteria can metabolize both trans- and cis-uroxanic acid. For instance, enrichment cultures from soil and sewage have demonstrated the capacity to degrade the cis-isomer. Notably, a significant portion of the aerobic bacteria isolated from human skin can metabolize L-histidine, trans-uroxanic acid, or cis-uroxanic acid. One such bacterium identified is Micrococcus luteus. nih.gov This bacterium, along with other skin-resident microbes like Staphylococcus epidermidis, can utilize urocanic acid as a nutrient source. nih.govnih.gov This microbial activity can influence the concentration of urocanic acid isomers on the skin, potentially affecting physiological processes. nih.gov

The degradation of trans-uroxanic acid proceeds through the established Hut pathway, where it is hydrated by urocanase to form 4-imidazolone-5-propionic acid. This intermediate is then further metabolized. The ability of certain bacteria to process cis-uroxanic acid provides them with access to this classical degradation pathway, as detailed in the subsequent section.

The table below summarizes the key enzymes involved in the initial stages of microbial histidine and this compound metabolism.

EnzymeSubstrateProductOrganism Example(s)
Histidine ammonia-lyase (Histidase)L-Histidinetrans-Uroxanic acidVarious bacteria
Urocanase (HutU)trans-Uroxanic acid4-Imidazolone-5-propionic acidStaphylococcus epidermidis, various bacteria
cis-Uroxanic acid isomerasecis-Uroxanic acidtrans-Uroxanic acidMicrococcus luteus

Bacterial Cis-Uroxanic Acid Isomerase Activity

A key enzymatic activity in the microbial metabolism of cis-uroxanic acid is its isomerization to the trans-isomer. This conversion is catalyzed by the enzyme cis-uroxanic acid isomerase. The existence of this enzyme has been identified in bacteria capable of degrading cis-uroxanic acid, such as Micrococcus luteus. nih.gov

The activity of cis-uroxanic acid isomerase is crucial as it allows bacteria to channel the cis-isomer of urocanic acid into the conventional L-histidine degradation pathway. nih.gov The product of the isomerization, trans-uroxanic acid, is the substrate for urocanase, the subsequent enzyme in the Hut pathway. By converting the cis- form to the trans- form, these bacteria can effectively utilize a broader range of imidazole compounds as sources of carbon and nitrogen.

Research into the specific properties of bacterial cis-uroxanic acid isomerase has included attempts to identify and characterize the gene encoding this enzyme in Micrococcus luteus. psu.edu An open reading frame, designated ORF95, located near the Hut operon in M. luteus ATCC 4698, was identified as a candidate gene for the isomerase. psu.edu Subsequent efforts to express this gene in Escherichia coli resulted in the production of the protein, albeit in an insoluble form as inclusion bodies. psu.edu This has posed challenges for the detailed biochemical characterization and determination of kinetic parameters of the soluble, active enzyme.

The following table provides an overview of the research findings on bacterial cis-uroxanic acid isomerase. Due to the challenges in obtaining soluble protein, detailed kinetic data are not yet available.

AttributeDescriptionSource Organism
Enzyme Name cis-Uroxanic acid isomeraseMicrococcus luteus
Function Catalyzes the isomerization of cis-uroxanic acid to trans-uroxanic acid.Micrococcus luteus
Metabolic Role Provides access to the classical L-histidine degradation (Hut) pathway for bacteria capable of utilizing cis-uroxanic acid.Micrococcus luteus
Gene Candidate ORF95 (in M. luteus ATCC 4698)Micrococcus luteus
Expression System Attempted in Escherichia coli (BL21(DE3) cells with pET-28b vector).Micrococcus luteus
Expression Outcome Production of the protein in insoluble inclusion bodies.Micrococcus luteus

Advanced Analytical and Spectroscopic Methodologies for Uroxanic Acid Research

Chromatographic Techniques for Isomer Separation and Quantification

Chromatography is a cornerstone of analytical chemistry, providing the means to separate complex mixtures into their individual components. For uroxanic acid research, several chromatographic techniques have been adapted and optimized to resolve its cis and trans isomers, which is critical due to their distinct biological activities.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods (UV, Mass Spectrometry)

High-Performance Liquid Chromatography (HPLC) stands out as the most extensively utilized method for the analysis of this compound isomers. nih.govresearchgate.net Its adaptability allows for the use of various stationary and mobile phases to achieve optimal separation.

Reversed-Phase HPLC: A common approach involves reversed-phase columns, such as C8 or C18, which separate compounds based on their hydrophobicity. nih.gov Isocratic elution with a mobile phase consisting of an aqueous buffer (e.g., 0.01 M triethylammonium phosphate at pH 3.0) and an organic modifier like acetonitrile is frequently employed. nih.gov To enhance the separation of the highly polar this compound isomers and related compounds like histidine, ion-pairing reagents such as 1-octanesulfonic acid sodium salt can be added to the mobile phase. nih.gov This technique has proven effective in baseline separating trans- and cis-uroxanic acid from their precursor, histidine. nih.gov

Hydrophilic Interaction Liquid Chromatography (HILIC): For a rapid and sensitive analysis without the need for derivatization or ion-pair additives, HILIC coupled with tandem mass spectrometry (HILIC-MS/MS) has been successfully developed. nih.gov This method is particularly useful for the simultaneous determination of this compound isomers and other hydrophilic compounds in the stratum corneum. nih.gov

Detection Methods:

UV Detection: A straightforward and robust method for quantification involves UV absorbance detection. The isomers are typically monitored at wavelengths ranging from 263 nm to 276 nm. nih.govresearchgate.net

Mass Spectrometry (MS): For higher sensitivity and specificity, HPLC is often coupled with mass spectrometry. nih.govresearchgate.net Electrospray ionization (ESI) is a common ionization source used for this purpose. nih.gov Tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode provides excellent selectivity and low detection limits, making it ideal for clinical investigations. nih.gov

Photodiode Array (PDA) Detection: This detector provides spectral information across a range of wavelengths, aiding in peak identification and purity assessment. verdeanalitica.com.br

The combination of HPLC with these detection methods allows for the accurate quantification of this compound isomers in various samples, including skin extracts obtained through non-invasive methods like tape stripping. nih.govnih.gov

ParameterReversed-Phase HPLC with Ion-PairingHILIC-MS/MS
Stationary Phase C8 or C18Amide
Mobile Phase Aqueous buffer with acetonitrile and ion-pairing reagentWater and acetonitrile gradient
Detection UV, PDAESI-MS/MS (MRM)
Key Advantage Good separation of isomers and precursorsHigh sensitivity and speed, no derivatization needed
Detection Limits In the range of 5 x 10⁻⁸ mol l⁻¹ for histidine and trans-uroxanic acid. nih.govLower than 0.2 ng/mL. nih.gov

Gas Chromatography Approaches

Gas chromatography (GC) is another powerful separation technique, though its application to non-volatile compounds like this compound requires a derivatization step to increase their volatility. A common derivatization process involves methoxyamine with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and trimethylchlorosilane (TMCS). nih.gov

GC is often coupled with mass spectrometry (GC-MS) or tandem mass spectrometry (GC-MS/MS) for sensitive and selective detection. This methodology has been applied to the quantification of a wide range of organic acids in human urine, demonstrating its potential for metabolic profiling studies that could include this compound. nih.gov While less common than HPLC for this compound analysis, GC-MS offers high resolution and the ability to analyze a broad spectrum of metabolites simultaneously. nih.govnih.gov

High-Performance Capillary Electrophoresis

High-Performance Capillary Electrophoresis (HPCE), also known as Capillary Zone Electrophoresis (CZE), is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. It offers advantages such as high efficiency, short analysis times, and minimal sample and reagent consumption. colby.eduubaya.ac.id

For the analysis of this compound, HPCE can effectively separate its isomers, along with histidine and other related compounds. nih.gov A typical setup involves an uncoated fused-silica capillary and a background electrolyte such as a sodium phosphate buffer. nih.gov

Key findings from HPCE studies on this compound include:

Baseline separation of histidine, histamine, 1-methylhistamine, and the cis- and trans-isomers of this compound can be achieved. nih.gov

Detection is typically performed using UV absorbance at wavelengths around 214 nm for histidine and 267 nm for the this compound isomers, with detection limits in the micromolar range. nih.gov

HPCE has been successfully used to measure the concentrations of these compounds in human skin eluates, and the results show a good correlation with data obtained by HPLC. nih.gov

TechniquePrincipleApplication to this compoundKey Advantages
HPCE/CZE Separation based on electrophoretic mobility in an electric field.Separation of cis- and trans-uroxanic acid, histidine, and related metabolites. nih.govHigh efficiency, short analysis time, low sample consumption. colby.edu

Spectroscopic and Imaging Techniques

Spectroscopic methods provide valuable information about the molecular structure and environment of this compound. These techniques can be used for both quantitative analysis and to gain insights into its photophysical properties.

Confocal Raman Spectroscopy for In Vivo and Real-Time Analysis

Confocal Raman spectroscopy is a non-invasive optical technique that provides detailed chemical information about a sample. It is particularly well-suited for in vivo analysis of the skin. nih.gov This method has been successfully employed to monitor the levels of trans- and cis-uroxanic acid in the stratum corneum in real-time. nih.govnih.gov

By analyzing the characteristic Raman spectra of the this compound isomers, researchers can quantify their relative amounts. nih.gov This has proven to be a valuable tool for assessing the efficacy of sunscreens by measuring the photoisomerization of trans-uroxanic acid to its cis form upon UV exposure. nih.govnih.gov The results obtained from Raman spectroscopy have been validated by comparison with HPLC analysis of skin strippings from the same area, showing a strong correlation. nih.gov

Key applications of Confocal Raman Spectroscopy in this compound research:

Non-invasive, in vivo measurement of trans- and cis-uroxanic acid in the stratum corneum. nih.govnih.gov

Real-time monitoring of the photoisomerization process induced by UV radiation. nih.gov

Evaluation of the protective effects of sunscreens. nih.govnih.gov

Ultrafast Electronic and Vibrational Absorption Spectroscopy

To understand the fundamental photodynamics of this compound and its derivatives, researchers utilize ultrafast spectroscopic techniques. These methods can probe the excited-state behavior of molecules on femtosecond and picosecond timescales.

Gas-phase time-resolved ion-yield and time-resolved photoelectron spectroscopy have been used to investigate the ultrafast photodynamics of this compound derivatives. nih.govru.nl These studies reveal that minor molecular modifications can significantly influence the excited-state relaxation mechanisms and lifetimes. nih.govbirmingham.ac.uk The spectroscopy and excited-state dynamics are largely governed by nearly degenerate 1nπ* and 1ππ* electronically excited states. rsc.org This fundamental knowledge is crucial for the rational design of novel UV filters based on the this compound scaffold, aiming to retain its favorable photophysical properties while eliminating the immunosuppressive characteristics of the cis-isomer. nih.govru.nl

Time-Resolved Ion-Yield and Photoelectron Spectroscopy

Time-resolved ion-yield (TR-IY) and time-resolved photoelectron spectroscopy (TR-PES) are powerful techniques used to investigate the ultrafast photodynamics of this compound and its derivatives in the gas phase, providing insight into their behavior without environmental interference. nih.gov These methods are crucial for understanding the fundamental relaxation mechanisms that occur on femtosecond (fs) to picosecond (ps) timescales after the molecule absorbs UV radiation. nih.govacs.org

In a typical experimental setup, a pump laser pulse excites the molecule to a higher electronic state. A second, time-delayed probe laser pulse then ionizes the excited molecule. nih.gov In TR-IY spectroscopy, the parent ions are detected as a function of the delay time between the pump and probe pulses. The resulting data, known as a transient, reveals the decay of the excited state population over time. nih.govacs.org TR-PES provides more detailed information by analyzing the kinetic energy of the ejected photoelectrons at each time delay, offering a window into the evolution of the electronic state character during the relaxation process. nih.govacs.org

Research on this compound derivatives, such as Methyl Urocanate (MU), N3-methyl methyl urocanate (N3-MMU), and N1-methyl methyl urocanate (N1-MMU), has utilized these techniques to uncover how minor structural modifications influence their excited-state behavior. nih.govacs.org Upon photoexcitation to the ¹ππ* state, these molecules exhibit complex decay dynamics. For instance, the photodynamics of N3-MMU show a near-instantaneous decay component (within the instrument's time resolution of <170 fs) followed by a longer lifetime component of approximately 500 fs. nih.gov In contrast, N1-MMU displays a multi-step relaxation with lifetimes extending into the tens of picoseconds. nih.gov

These studies have been critical in determining the lifetimes of various photodynamic processes and understanding the involvement of different electronic states, such as the close-lying ¹nπ* state, in the relaxation cascade. nih.govacs.org The findings establish a foundational basis for the rational design of new this compound-based derivatives with tailored photophysical properties. nih.govacs.orgrsc.org

Table 1: Summary of TR-IY Lifetimes for this compound Derivatives (200 nm Probe)
Compoundτ1 (fs)τ2 (ps)τ3 (ps)
Methyl Urocanate (MU)420 ± 20--
N3-Methyl Methyl Urocanate (N3-MMU)<1700.53 ± 0.13-
N1-Methyl Methyl Urocanate (N1-MMU)230 ± 1402.96 ± 0.8722.2 ± 5.9

Mass Spectrometry-Based Metabolomics for this compound Profiling

Mass spectrometry (MS) coupled with chromatographic separation is a cornerstone of metabolomics and a primary analytical technique for the determination and quantification of this compound isomers in biological samples, particularly urine. nih.govresearchgate.netusask.ca These methods offer high sensitivity and selectivity, enabling the creation of detailed metabolic profiles that include this compound. nih.govusask.ca The two most common approaches are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) has historically been a gold standard for the analysis of urinary organic acids. mdpi.com The protocol involves several key steps. First, organic acids, including this compound, are extracted from the urine matrix, typically using a liquid-liquid extraction with solvents like ethyl acetate. weebly.comnih.gov Because organic acids are not sufficiently volatile for GC analysis, a derivatization step is required. metbio.net This process converts the acids into more volatile and thermally stable derivatives, for example, by oximation followed by silylation. semanticscholar.org The derivatized sample is then injected into the gas chromatograph, where compounds are separated based on their boiling points and affinity for the GC column. mdpi.commetbio.net Finally, the mass spectrometer detects the molecules as they elute, providing both mass information for identification and signal intensity for quantification. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS) has become increasingly prevalent for metabolomic studies, including the analysis of this compound. researchgate.netmdpi.com A key advantage of LC-MS is that it often requires simpler sample preparation, which may involve only dilution and filtration, as derivatization is typically not necessary. usask.canih.gov In this technique, the urine sample is injected into a liquid chromatograph (often an Ultra-High-Performance Liquid Chromatography or UHPLC system for higher resolution) where compounds are separated. nih.govmdpi.com The separated metabolites then enter the mass spectrometer, which provides accurate mass measurements used for identification and profiling. nih.govmdpi.com LC-MS-based metabolomics has been successfully used to monitor changes in this compound levels in urine in response to external factors such as UV radiation. nih.gov

Quantum Chemical Calculations in Photophysical Studies

Quantum chemical calculations are indispensable theoretical tools for interpreting experimental data and gaining deeper insight into the photophysical and photochemical properties of this compound. rsc.org These computational methods allow researchers to model the behavior of the molecule at the electronic level, explaining phenomena such as UV absorption, photoisomerization, and energy dissipation pathways. acs.orgacs.orgbarbatti.org

A prominent method used in this compound research is Time-Dependent Density Functional Theory (TD-DFT). acs.orgnih.gov TD-DFT is employed to calculate the vertical excitation energies of the molecule, which correspond to the energy required to promote an electron to a higher molecular orbital upon light absorption. nih.gov These calculated energies can be compared directly with experimental absorption spectra to identify the electronic states involved, such as the low-lying n→π* and π→π* transitions that dominate this compound's photochemistry. acs.orgnih.gov

Furthermore, quantum chemical calculations are crucial for understanding the complex mechanisms of trans-cis photoisomerization, the primary photochemical reaction of this compound. acs.orgacs.org By mapping the potential energy surfaces of the molecule's excited states, researchers can identify the reaction pathways and locate key geometrical points, such as conical intersections, which are regions where different electronic states have the same energy. acs.org These intersections act as efficient funnels for rapid, non-radiative decay back to the ground state, explaining the ultrafast excited-state lifetimes observed experimentally. barbatti.org

Computational studies have explored how factors like solvation, tautomeric form (N1H vs. N3H), and molecular conformation (rotamers) affect the energetic ordering of the excited states and, consequently, the photobehavior of this compound. acs.orgacs.orgnih.gov For example, calculations have shown that the relative energies of the nπ* and ππ* states can be reversed depending on the tautomer, which may help explain the unusual wavelength-dependent quantum yield of the isomerization process. acs.org These theoretical insights are vital for interpreting complex spectroscopic data and guiding the development of new this compound derivatives for applications like next-generation sunscreens. rsc.orgrsc.org

Research on Uroxanic Acid Derivatives and Analogues

Rational Design and Synthesis of Uroxanic Acid Analogues

The synthesis of urocanic acid derivatives often begins with readily available precursors, with histidine serving as a key starting material. A common and efficient method involves the net elimination of ammonia (B1221849) from histidine, enabling the large-scale preparation of various urocanic acid derivatives researchgate.netresearchgate.net. This approach facilitates the creation of diverse analogues, including unsaturated ethers, esters, and amides. Further synthetic elaborations, such as Wittig reactions on imidazole-based aldehydes, have been employed to generate vinylimidazole derivatives, which can then undergo subsequent reactions like Diels-Alder cycloadditions researchgate.net.

The rationale behind designing urocanic acid analogues is primarily driven by the need to enhance their photoprotective capabilities and mitigate undesirable photochemistry. Research has explored modifications to the urocanic acid structure to tune its UV absorption spectrum, improve photostability, and potentially alter its excited-state dynamics. This rational design approach seeks to create molecules that retain the beneficial UV-absorbing properties of the parent compound while offering superior performance and a more favorable profile for applications such as sunscreens uva.nlrsc.orgnih.gov. For instance, studies have focused on understanding how specific substitutions or solvent environments influence the photochemical and photophysical behavior of urocanic acid derivatives rsc.org.

Structure-Activity Relationship Studies for Biological and Photophysical Modulation

Structure-activity relationship (SAR) studies are crucial for understanding how molecular modifications influence the properties and performance of urocanic acid derivatives. The primary focus of SAR investigations for urocanic acid derivatives has been on modulating their photophysical characteristics for UV filtering applications.

Photophysical Modulation

Research employing advanced spectroscopic techniques, such as high-resolution laser spectroscopy under isolated and solution conditions, coupled with quantum chemical calculations, has provided fundamental insights into the excited-state dynamics of urocanic acid and its derivatives uva.nlrsc.orgnih.gov. These studies reveal that the photochemistry and photophysics of urocanic acid are significantly influenced by the interplay between nearly degenerate 1nπ* and 1ππ* electronic excited states nih.gov.

SAR studies have demonstrated that modifications such as esterification of the carboxylic acid group or N-alkylation can have a minor influence on these properties. However, tautomerization plays a more profound role, leading to more favorable excited-state dynamics from a photoprotective standpoint nih.gov. By systematically altering the molecular structure, researchers aim to optimize UV absorption efficiency, enhance photostability, and control the pathways of excited-state decay to prevent the formation of undesirable photoproducts. These investigations are vital for tailoring urocanic acid-based molecules for specific applications where precise control over light-matter interactions is required rsc.orgnih.gov.

Biological Modulation

While urocanic acid is a naturally occurring component of the skin, its biological modulation through synthetic derivatives has been less extensively detailed in the provided literature compared to its photophysical properties. The native compound's potential to isomerize to an immunosuppressive variant upon UV irradiation is a known drawback that research seeks to address uva.nl. However, specific SAR studies detailing the deliberate modulation of other biological activities through structural modifications of urocanic acid derivatives are not prominently featured in the current search results. The primary research thrust appears to be on optimizing its photophysical performance for applications like sunscreens, rather than exploring broad biological activities.

Development of Nature-Inspired this compound-Based Molecular Scaffolds

Urocanic acid itself represents a "nature-inspired" molecular scaffold due to its presence in biological systems and its inherent UV-absorbing properties uva.nlrsc.org. The research into urocanic acid derivatives is largely centered on developing this natural scaffold into next-generation, biomimetic sunscreens uva.nlrsc.orgru.nl. By understanding and manipulating the photophysical behavior of urocanic acid and its modified analogues, scientists are creating new molecular frameworks that can serve as effective UV filters.

The goal is to design sunscreens that are not only efficient in blocking harmful UV radiation but also possess improved safety profiles compared to some synthetic UV filters currently in use uva.nlrsc.org. This involves leveraging the fundamental light-adsorbing characteristics of the urocanic acid structure and engineering derivatives that optimize these properties. The development of these nature-inspired scaffolds aims to provide a more sustainable and biologically compatible approach to photoprotection, building upon the existing biological role of urocanic acid in the skin uva.nlrsc.orgru.nl.

Emerging Research Directions and Future Perspectives on Uroxanic Acid

Unraveling Complex Metabolic Network Interactions

The traditional view of uroxanic acid metabolism places it within a linear pathway converting L-histidine to glutamic acid. However, recent perspectives in systems biology encourage a more integrated understanding of its metabolic significance. The histidine degradation pathway, in which this compound is a key intermediate, intersects with several fundamental metabolic networks, suggesting a potential for broader regulatory influence.

The conversion of this compound to 4-imidazolone-5-propionic acid and subsequently to glutamic acid directly links histidine catabolism to the Krebs cycle and amino acid metabolism. Glutamate (B1630785) is a central node in cellular metabolism, serving as a key neurotransmitter, a precursor for the synthesis of other amino acids and glutathione, and a shuttle for nitrogen transport. Therefore, fluctuations in this compound levels, potentially caused by genetic factors or environmental stressors, could have downstream effects on these interconnected pathways. For instance, a deficiency in the enzyme urocanase, leading to a condition known as urocanic aciduria, results in elevated levels of this compound in the urine. rsc.org While considered relatively benign, the long-term metabolic consequences of this disruption are not fully understood and warrant further investigation through metabolomic studies.

Furthermore, the initial step in this compound formation, the deamination of L-histidine by histidine ammonia-lyase, connects its metabolism to nitrogen balance within the cell. The interplay between this pathway and purine (B94841) and pyrimidine (B1678525) metabolism, which are also nitrogen-intensive processes, is an area ripe for exploration. Understanding the regulatory cross-talk between these pathways could reveal novel mechanisms of metabolic control.

Future research in this area will likely involve multi-omics approaches, integrating genomics, transcriptomics, proteomics, and metabolomics to construct comprehensive models of this compound's metabolic network. These studies will be instrumental in elucidating how the flux through the histidine degradation pathway is coordinated with other metabolic demands of the cell and how disruptions in this pathway contribute to various physiological and pathological states.

Advanced Spectroscopic Characterization in Biological Environments

Understanding the behavior and function of this compound in its native biological environment requires sophisticated analytical techniques capable of providing detailed structural and dynamic information. Advanced spectroscopic methods are proving invaluable in this regard, offering insights into its photochemical properties, interactions with other biomolecules, and its metabolic fate in situ.

Time-resolved electronic and vibrational absorption spectroscopy have been employed to study the photochemical and photophysical properties of this compound. rsc.org These techniques have been crucial in understanding the trans-cis isomerization of urocanic acid upon exposure to UVB radiation, a process implicated in immunosuppression. Ultrafast spectroscopic methods are helping to unravel the intricate relaxation mechanisms that govern the energy dissipation of photoexcited this compound and its derivatives. nih.govnih.gov Such studies are not only fundamental to understanding its role as a natural UV filter but also provide a basis for the rational design of novel sunscreen agents. rsc.orgrsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for analyzing the structure and concentration of metabolites in biological samples. ulima.edu.pe High-resolution NMR has been used to identify and quantify this compound in biofluids like urine, which is essential for diagnosing metabolic disorders such as urocanic aciduria. scienceopen.com The Human Metabolome Database provides publicly available NMR spectra of this compound, serving as a valuable reference for researchers. hmdb.ca

Mass spectrometry (MS), particularly when coupled with chromatographic techniques like GC-MS and LC-MS, offers high sensitivity and specificity for the detection and quantification of this compound and its metabolites. hmdb.canih.govnih.gov These methods are instrumental in metabolomic profiling studies aimed at understanding the biochemical changes associated with genetic variations affecting this compound metabolism. nih.gov

Future directions in this field will likely focus on the application of in-situ spectroscopic techniques to visualize and quantify this compound within living cells and tissues. This will provide a more dynamic picture of its metabolic flux and interactions in real-time, bridging the gap between in vitro studies and in vivo function.

Spectroscopic TechniqueApplication in this compound ResearchKey Findings
Time-Resolved Spectroscopy Studying photochemical and photophysical properties.Elucidation of trans-cis isomerization mechanism upon UVB exposure. rsc.org
NMR Spectroscopy Structural analysis and quantification in biological samples.Identification and quantification in urine for diagnosing urocanic aciduria. scienceopen.com
Mass Spectrometry Detection and quantification of this compound and its metabolites.Metabolomic profiling to understand biochemical changes in related disorders. nih.gov

Engineering of Microbial Pathways for this compound Production or Degradation

The biotechnological production of organic acids using engineered microorganisms is a rapidly advancing field. nih.govresearchgate.netsemanticscholar.org this compound, with its potential applications, presents an interesting target for microbial synthesis. Metabolic engineering strategies can be employed to develop microbial cell factories for the efficient production of this compound from renewable feedstocks.

One approach involves the overexpression of L-histidine ammonia-lyase, the enzyme that converts L-histidine to this compound, in a suitable microbial host. Research has shown that microorganisms like Achromobacter liquidum can be optimized for the production of this enzyme and subsequent conversion of L-histidine to this compound with high yields. nih.gov Further engineering could involve enhancing the precursor supply of L-histidine and blocking competing metabolic pathways to channel more carbon flux towards this compound production.

Conversely, engineering microbial pathways for the degradation of this compound is also of interest, particularly for bioremediation or for studying the metabolic consequences of its accumulation. This would typically involve enhancing the activity of urocanase, the enzyme responsible for its breakdown. The enzymatic degradation of this compound has been studied in bacteria such as Enterobacter aerogenes. nih.gov Genetic and protein engineering techniques could be used to improve the efficiency and substrate specificity of urocanase, or to introduce this metabolic capability into other microorganisms.

The development of robust microbial strains for either the production or degradation of this compound will require a systems biology approach, combining genetic manipulation with detailed metabolic modeling to optimize pathway flux and cellular physiology. mdpi.com

Microbial Engineering StrategyTargetPotential Application
Overexpression of L-histidine ammonia-lyase This compound productionBiotechnological synthesis of this compound.
Enhancement of urocanase activity This compound degradationBioremediation, metabolic studies.

Computational Modeling and Simulation of this compound Systems

Computational modeling and simulation are becoming indispensable tools in modern biological research, providing insights that are often difficult to obtain through experimental methods alone. nih.govumbc.edu In the context of this compound, these approaches can be used to understand its molecular properties, enzymatic reactions, and its role within larger biological systems.

Quantum theoretical studies have been employed to investigate the antioxidant properties of this compound, specifically its ability to scavenge hydroxyl radicals. nih.gov These calculations can provide detailed information about reaction mechanisms and energetics at the atomic level. Such studies are crucial for understanding its potential protective role against oxidative stress.

Molecular dynamics (MD) simulations can be used to study the structure, dynamics, and interactions of the enzymes involved in this compound metabolism, such as urocanase. By simulating the enzyme in a realistic biological environment, researchers can gain insights into its catalytic mechanism, substrate binding, and the effects of mutations. This knowledge is vital for protein engineering efforts aimed at modifying enzyme function.

At a larger scale, systems biology modeling can be used to simulate the behavior of the entire metabolic network in which this compound participates. youtube.com By creating mathematical models that incorporate genomic, proteomic, and metabolomic data, it is possible to predict how the system will respond to various perturbations, such as changes in nutrient availability or genetic mutations. These models can help to identify key control points in the pathway and to formulate hypotheses that can be tested experimentally.

The integration of these different computational approaches, from the quantum mechanical to the systems level, will be essential for building a comprehensive and predictive understanding of this compound's role in biology.

Computational ApproachFocus of StudyPotential Insights
Quantum Theoretical Calculations Molecular properties and reactivity.Understanding antioxidant mechanisms and reaction energetics. nih.gov
Molecular Dynamics Simulations Enzyme structure, dynamics, and interactions.Elucidating catalytic mechanisms and guiding protein engineering.
Systems Biology Modeling Behavior of the entire metabolic network.Predicting systemic responses to perturbations and identifying regulatory nodes. youtube.com

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing uroxanic acid, and how do experimental conditions influence yield and purity?

  • Methodological Answer : this compound synthesis typically involves condensation reactions between urea derivatives and glyoxylic acid under controlled pH and temperature. Key variables include solvent selection (aqueous vs. organic), stoichiometric ratios, and catalyst use (e.g., sulfuric acid). Purification often employs recrystallization or chromatography. Yield optimization requires monitoring reaction kinetics via HPLC or NMR .
  • Data Consideration : Comparative tables should detail reaction parameters (e.g., pH 2–4, 60–80°C) and their impact on purity (>95% via recrystallization vs. 85–90% via solvent extraction).

Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?

  • Methodological Answer : X-ray crystallography remains the gold standard for resolving molecular structure, while FT-IR and 1H/13C^{1}\text{H/}^{13}\text{C} NMR confirm functional groups and proton environments. Mass spectrometry (MS) validates molecular weight. For reproducibility, cross-validate results with computational models (e.g., DFT calculations) .
  • Common Pitfalls : Discrepancies in early structural assignments (e.g., historical formula debates) highlight the need for multi-technique validation .

Q. What is the biological relevance of this compound in metabolic pathways, and how can its interactions be studied experimentally?

  • Methodological Answer : this compound, a uric acid derivative, is implicated in purine metabolism. In vitro assays (e.g., enzyme inhibition studies with xanthine oxidase) and isotopic tracing (14C^{14}\text{C}-labeled compounds) can elucidate its role. Cell culture models (e.g., renal epithelial cells) assess bioaccumulation and cytotoxicity .

Advanced Research Questions

Q. How can contradictory data on this compound’s solubility and stability be resolved across studies?

  • Methodological Answer : Contradictions often arise from varied experimental conditions (e.g., buffer composition, temperature). Systematic replication under standardized protocols (e.g., ICH guidelines for stability testing) is essential. Use kinetic solubility assays (e.g., nephelometry) and accelerated stability studies (40°C/75% RH) to generate comparable data .
  • Case Study : A 2024 meta-analysis identified pH-dependent solubility variations (2.5–7.4) as a key factor in data inconsistency .

Q. What computational approaches are suitable for predicting this compound’s reactivity and binding affinities?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with biological targets (e.g., urate transporters). QSAR models correlate structural descriptors (logP, polar surface area) with activity. Validate predictions using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. How can researchers design robust assays to differentiate this compound from structurally similar metabolites (e.g., uric acid) in complex matrices?

  • Methodological Answer : Employ LC-MS/MS with selective ion monitoring (SIM) or MRM (multiple reaction monitoring) for high specificity. Develop calibration curves using isotopically labeled internal standards (e.g., 15N^{15}\text{N}-uroxanic acid) to mitigate matrix effects .

Data Analysis & Reporting

Q. What statistical frameworks are recommended for analyzing dose-response relationships in this compound toxicity studies?

  • Methodological Answer : Use nonlinear regression models (e.g., Hill equation) to estimate EC50_{50} values. For high-throughput data, apply machine learning (random forests, SVM) to identify toxicity predictors. Report confidence intervals and effect sizes per CONSORT guidelines .

Q. How should researchers address gaps in historical literature when proposing novel mechanisms for this compound’s effects?

  • Methodological Answer : Conduct systematic reviews (PRISMA framework) to map evidence gaps. Hypothesis-driven experiments (e.g., CRISPR-Cas9 gene editing in model organisms) can test mechanistic links. Pre-register protocols on platforms like Open Science Framework to reduce bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.